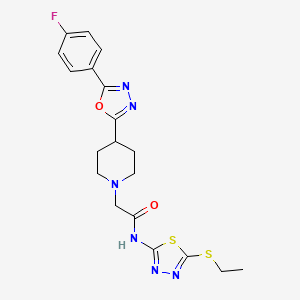

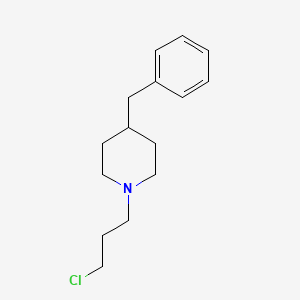

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” and “N-(2-Hydroxyethyl)piperazine” involves reactions with ethanolamine . For instance, biogenic acids can react with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .Molecular Structure Analysis

The molecular structure of similar compounds like “N-(2-Hydroxyethyl)piperazine” has been established using X-ray diffraction . The plane of the pyridinium ring is twisted relative to the C-C bond of the side-chain .Chemical Reactions Analysis

The cyclic diamine “N-(2-Hydroxyethyl)piperazine”, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N-(2-Hydroxyethyl)alkylamines” have been studied. Isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide and its derivatives have been researched for their synthesis and antimicrobial activities. In a study by Zhuravel et al. (2005), novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and showed significant antibacterial and antifungal activities, with some compounds displaying better efficacy than standard drugs (Zhuravel et al., 2005).

Chiral Separation in Pharmaceutical Development

In pharmaceutical development, the chiral separation of isomers is crucial. Jadhav et al. (2022) developed a chiral high-performance liquid chromatography method for separating enantiomers of a compound similar to this compound, which was an intermediate of the antibiotic Nafithromycin. This separation was important for ensuring the purity and efficacy of pharmaceutical compounds (Jadhav et al., 2022).

Applications in Magnetic Resonance Imaging (MRI)

Compounds structurally similar to this compound have been tested for their use in MRI. Gordon et al. (1988) studied Pyrroxamide, a nonionic nitroxyl compound effective as an MRI contrast agent. Their research focused on its cytotoxic and mutagenic effects, demonstrating its non-toxicity at the tested doses, which is vital for the safe use of contrast agents in MRI (Gordon et al., 1988).

Catalysis in Organic Synthesis

The application in catalysis, particularly in organic synthesis, is another area of interest. Aktas et al. (2018) synthesized and characterized complexes with 2-hydroxyethyl-substituted N-heterocyclic carbene-palladium for use in the Sonogashira cross-coupling reaction in water/DMF solvent mixtures. This research contributes to the development of more efficient catalysts for organic reactions (Aktas et al., 2018).

Photocytotoxicity in Cancer Treatment

In cancer treatment research, Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases, with modified dipicolylamines showing significant photocytotoxicity in various cancer cells. These complexes, which include structures related to this compound, demonstrate potential for targeted cancer therapy through light-induced reactive oxygen species generation (Basu et al., 2015).

Biocatalysis and Chemical Industry Applications

Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, as reported by Stankevičiūtė et al. (2016), is another application. This biocatalytic approach is promising for the preparation of various hydroxylated pyridines, which are crucial intermediates in the chemical industry (Stankevičiūtė et al., 2016).

Extraction of Metal Ions

This compound derivatives have also been studied for their role in the extraction of metal ions. Wojciechowska et al. (2019) investigated novel extraction agents for Fe(III) recovery, demonstrating the efficiency of these compounds in metal ion extraction, which is important for environmental and industrial applications (Wojciechowska et al., 2019).

Mechanism of Action

Target of Action

N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is a complex compound with a variety of potential targetsCompounds with similar structures have been shown to interact with various cellular targets, such as peroxisome proliferator-activated receptor alpha (ppar-α) and cannabinoid-like g-coupled receptors gpr55 and gpr119 .

Mode of Action

This could result in changes to cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Biochemical Pathways

Similar compounds have been shown to modulate various biochemical pathways, including those involved in inflammation and pain

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in various tissues

Result of Action

Similar compounds have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties

Safety and Hazards

Future Directions

The sustainable production of polymers from biogenic platform chemicals shows great promise to reduce the chemical industry’s dependence on fossil resources . In this context, a new two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers is proposed .

properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-5-4-11-8(14)9(15)12-7-2-1-3-10-6-7/h1-3,6,13H,4-5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVQJZQPACUCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide](/img/structure/B2513513.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)

![Tert-butyl 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2513515.png)

![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)

![(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide](/img/structure/B2513517.png)

![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2513522.png)